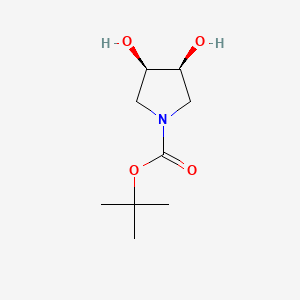
(5S)-3,3,5-trimethylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-3,3,5-Trimethylpyrrolidin-2-one, also known as 5S-TMP, is an organic compound belonging to the pyrrolidine family. It is a cyclic amine with five atoms of carbon, three atoms of hydrogen, and one nitrogen atom in its structure. 5S-TMP has been studied extensively in the scientific community, with research focusing on its synthesis, applications in scientific research, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. In
Aplicaciones Científicas De Investigación
(5S)-3,3,5-trimethylpyrrolidin-2-one has been used in a wide range of scientific research applications. It has been studied for its potential use in drug development, as it has been shown to have anti-inflammatory and analgesic properties. It has also been studied as a potential treatment for obesity and type 2 diabetes, as it has been shown to reduce the levels of lipids and glucose in the blood. Additionally, (5S)-3,3,5-trimethylpyrrolidin-2-one has been studied for its potential use as a therapeutic agent in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of (5S)-3,3,5-trimethylpyrrolidin-2-one is not yet fully understood. However, it is believed to work by modulating the activity of certain enzymes involved in the metabolism of glucose and lipids. It is also thought to interact with various receptors in the brain, which could explain its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5S)-3,3,5-trimethylpyrrolidin-2-one have been studied extensively. It has been shown to increase the levels of certain hormones, such as insulin and glucagon, which are involved in the regulation of glucose and lipid metabolism. Additionally, (5S)-3,3,5-trimethylpyrrolidin-2-one has been shown to reduce the levels of certain inflammatory markers, such as C-reactive protein. It has also been shown to have antioxidant properties, which could explain its potential therapeutic effects in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (5S)-3,3,5-trimethylpyrrolidin-2-one in lab experiments include its high purity and stability, as well as its low toxicity. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. The main limitation of using (5S)-3,3,5-trimethylpyrrolidin-2-one in lab experiments is its relatively low solubility in water. This can make it difficult to use in certain experiments, such as in cell culture studies.
Direcciones Futuras
The potential future directions for (5S)-3,3,5-trimethylpyrrolidin-2-one research include further studies into its mechanism of action, as well as its potential therapeutic applications in the treatment of various diseases, such as obesity and neurological disorders. Additionally, further research could be conducted on its potential use as an antioxidant and its ability to modulate the activity of certain enzymes involved in glucose and lipid metabolism. Additionally, further studies into its solubility and stability could be conducted to improve its usability in lab experiments.
Métodos De Síntesis
The synthesis method of (5S)-3,3,5-trimethylpyrrolidin-2-one involves the reaction of an aldehyde with an amine in the presence of an acid catalyst. This reaction produces an intermediate, which is then reacted with a Grignard reagent to produce the desired product. In the case of (5S)-3,3,5-trimethylpyrrolidin-2-one, the aldehyde used is acetaldehyde and the amine is trimethylamine. The reaction is carried out at room temperature and is typically completed in a few minutes.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (5S)-3,3,5-trimethylpyrrolidin-2-one involves the conversion of a suitable starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3,5-dimethylpyrrole", "Acetone", "Hydrogen gas", "Palladium on carbon catalyst", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: 3,5-dimethylpyrrole is reacted with acetone in the presence of hydrogen gas and a palladium on carbon catalyst to form (5S)-3,3,5-trimethylpyrrolidine.", "Step 2: The resulting product from step 1 is then treated with sodium borohydride in methanol to reduce the ketone group to an alcohol.", "Step 3: The alcohol group is then converted to a ketone group by treatment with hydrochloric acid.", "Step 4: The final step involves the conversion of the ketone group to an oxime by treatment with hydroxylamine hydrochloride in water." ] } | |
Número CAS |
163756-83-0 |
Nombre del producto |
(5S)-3,3,5-trimethylpyrrolidin-2-one |
Fórmula molecular |
C7H13NO |
Peso molecular |
127.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



